molecular formula C19H20N4OS B3004752 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2310121-30-1

2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide

Cat. No.: B3004752
CAS No.: 2310121-30-1
M. Wt: 352.46
InChI Key: SXYHQMFNQDLXGU-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfanyl group and a pyrazolyl-pyridine moiety, making it an interesting subject for research in medicinal chemistry and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, are employed to achieve high yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzyl or pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the benzyl or pyridine positions.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-23-16(11-18(22-23)17-9-5-6-10-20-17)12-21-19(24)14-25-13-15-7-3-2-4-8-15/h2-11H,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYHQMFNQDLXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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